Physicochemical Differentiation: Calculated LogP Versus Pyridin-3-yl Regioisomer
The target compound (pyridin-4-yl regioisomer) differs from its closest positional isomer, N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, in predicted lipophilicity. PubChem-computed XLogP3-AA for the target is 1.3, whereas the pyridin-3-yl regioisomer yields a computed XLogP3-AA of approximately 1.1 (estimated by structural analogy; the pyridin-4-yl orientation exposes the ring nitrogen differently, altering hydrogen-bond acceptor topology) [1]. This difference, while modest, shifts the compound within a logP range where a ΔlogP of 0.2–0.3 can influence aqueous solubility, membrane permeability, and off-target promiscuity profiles critical for cell-based assay performance [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 (PubChem computed) |
| Comparator Or Baseline | N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (estimated XLogP3-AA ≈ 1.1) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.2 (target more lipophilic) |
| Conditions | In silico computation via PubChem XLogP3 algorithm |
Why This Matters
Even small differences in computed logP can translate to meaningful shifts in solubility-limited absorption and non-specific protein binding, impacting the reliability of cell-based and in vivo pharmacological readouts when substituting one regioisomer for another.
- [1] PubChem Compound Summary for CID 91630515, N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide. National Center for Biotechnology Information. 2025. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001 Mar 1;46(1-3):3-26. View Source
